REACTION_CXSMILES
|
Br[C:2]1[CH:16]=[CH:15][C:5]2[N:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:7]=[N:8][C:4]=2[CH:3]=1.[CH3:17][C:18]1([CH3:39])[C:22]([CH3:24])([CH3:23])[O:21][B:20](C2C=CC(OC3C=CC=CC=3)=CC=2C)[O:19]1>>[C:9]1([N:6]2[C:5]3[CH:15]=[CH:16][C:2]([B:20]4[O:21][C:22]([CH3:24])([CH3:23])[C:18]([CH3:39])([CH3:17])[O:19]4)=[CH:3][C:4]=3[N:8]=[CH:7]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=CC2=C(N(C=N2)C2=CC=CC=C2)C=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
CC1(OB(OC1(C)C)C1=C(C=C(C=C1)OC1=CC=CC=C1)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
|
|
Smiles
|
C1(=CC=CC=C1)N1C=NC2=C1C=CC(=C2)B2OC(C(O2)(C)C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |